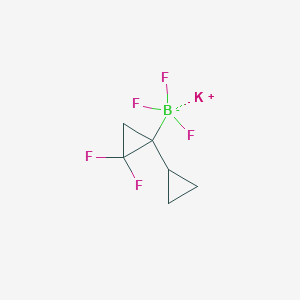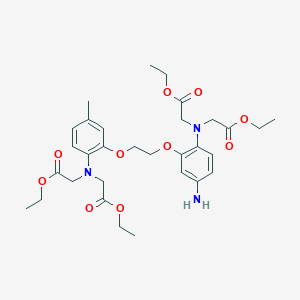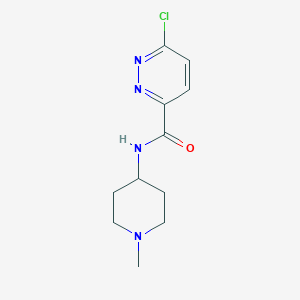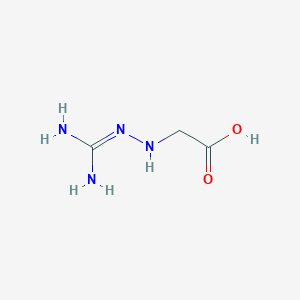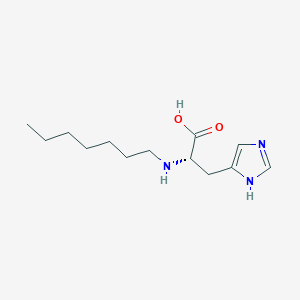
3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific and industrial applications. This particular compound, with its multiple bromine substitutions and carboxyphenyl group, exhibits unique chemical properties that make it valuable in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” typically involves multi-step organic reactions. The process may start with the preparation of the xanthene core, followed by bromination and the introduction of the carboxyphenyl group. Common reagents used in these reactions include bromine, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atoms or the carboxyphenyl group, resulting in different reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized xanthenes.
Scientific Research Applications
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” has several applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to fluorescence. The bromine atoms and carboxyphenyl group play crucial roles in its photophysical properties, enhancing its fluorescence intensity and stability. The pathways involved include energy transfer processes and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and used in various imaging applications.
Eosin: A brominated xanthene dye used in histology and cytology.
Uniqueness
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” stands out due to its multiple bromine substitutions and carboxyphenyl group, which enhance its fluorescence properties and make it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H6Br4O5- |
|---|---|
Molecular Weight |
645.9 g/mol |
InChI |
InChI=1S/C20H7Br4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6H,(H,27,28)/p-1 |
InChI Key |
DKBUXZBOCVYZHP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O])Br)Br)Br)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


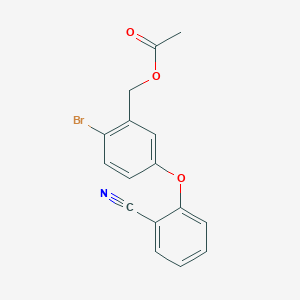
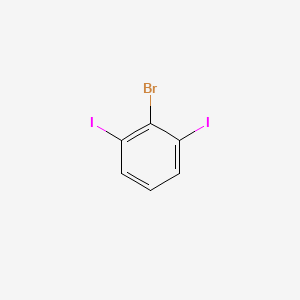
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
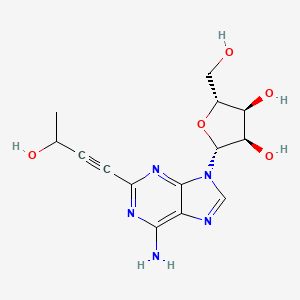

![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)

![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)
